molecular formula C13H11FO B1342418 m-(2-Fluorophenoxy)toluene CAS No. 78850-78-9

m-(2-Fluorophenoxy)toluene

Cat. No.: B1342418
CAS No.: 78850-78-9
M. Wt: 202.22 g/mol
InChI Key: LTTPKDJFHJHNPA-UHFFFAOYSA-N
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Description

m-(2-Fluorophenoxy)toluene is an organic compound with the chemical formula C8H7FOCH3. It belongs to the family of aromatic ethers and is known for its role in targeting nitric oxide synthase isoforms, which are important for controlling inflammation in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(2-Fluorophenoxy)toluene typically involves the reaction of 2-fluorophenol with toluene under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with toluene in the presence of a base such as potassium carbonate and a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

m-(2-Fluorophenoxy)toluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or phenoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

m-(2-Fluorophenoxy)toluene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its role in targeting nitric oxide synthase isoforms makes it valuable in studying inflammation and related biological processes.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of m-(2-Fluorophenoxy)toluene involves its interaction with nitric oxide synthase isoforms. By targeting these enzymes, it helps regulate the production of nitric oxide, a key molecule in inflammatory responses. This interaction can modulate various signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl tolyl ether
  • 2-Fluoro-3’-methyldiphenyl ether

Uniqueness

m-(2-Fluorophenoxy)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target nitric oxide synthase isoforms sets it apart from other similar compounds, making it particularly valuable in inflammation research .

Properties

IUPAC Name

1-fluoro-2-(3-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTPKDJFHJHNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608849
Record name 1-Fluoro-2-(3-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78850-78-9
Record name 1-Fluoro-2-(3-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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